3-(2-furoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-[[2-furanyl(oxo)methyl]amino]-N-(4-methoxyphenyl)-2-benzofurancarboxamide is an aromatic amide and a member of furans.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Benzodifuranyl Compounds : A related compound, (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b: 5, 4-b’] difuran-2-carboxamide, was synthesized and used as a base for various heterocyclic compounds. These compounds displayed significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, along with analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Analgesic and Anti-inflammatory Properties : Compounds similar to 3-(2-furoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide have been studied for their analgesic and anti-inflammatory effects. For instance, 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide showed significant inhibition in inflammation and analgesic activities (Okunrobo & Usifoh, 2006).
Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives, closely related to the target compound, have demonstrated antibacterial and antifungal activities. The structural configurations of these compounds contribute significantly to their biological activities (Vasu et al., 2005).
Chemical Synthesis and Structural Analysis
Synthesis and Structural Elucidation : Various benzofuran compounds, including those structurally similar to this compound, have been synthesized and structurally elucidated using techniques like IR, NMR, and MS spectra. These studies provide valuable insights into the chemical properties and potential applications of such compounds (Choi et al., 2003).
5-Lipoxygenase Inhibitory Activities : The study of 2-substituted benzofuran hydroxamic acids, closely related to the target compound, revealed potent in vitro and in vivo 5-lipoxygenase inhibitory activity, suggesting potential applications in related therapeutic areas (Ohemeng et al., 1994).
Synthesis of Novel Benzofuran Derivatives : The synthesis of novel benzofuran derivatives, including those structurally related to this compound, has expanded the chemical diversity and potential pharmaceutical applications of this class of compounds (Bhaskar et al., 2019).
Properties
Molecular Formula |
C21H16N2O5 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(furan-2-carbonylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O5/c1-26-14-10-8-13(9-11-14)22-21(25)19-18(15-5-2-3-6-16(15)28-19)23-20(24)17-7-4-12-27-17/h2-12H,1H3,(H,22,25)(H,23,24) |
InChI Key |
QYWZMUCGXGPYQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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